molecular formula C6H10O4 B569451 D-Glucitol,  2,3:5,6-dianhydro-  (9CI) CAS No. 124379-07-3

D-Glucitol, 2,3:5,6-dianhydro- (9CI)

Cat. No.: B569451
CAS No.: 124379-07-3
M. Wt: 146.142
InChI Key: YLCXEYPUYRBLSN-UHFFFAOYSA-N
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Description

D-Glucitol, 2,3:5,6-dianhydro- (9CI) (CAS: 124379-07-3) is a bicyclic sugar alcohol derivative formed by the elimination of two water molecules from D-glucitol (sorbitol) at the 2,3- and 5,6-positions. Its molecular formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol (Figure 1). This compound is structurally characterized by two fused tetrahydrofuran rings, which confer rigidity and influence its physicochemical properties and reactivity.

Properties

CAS No.

124379-07-3

Molecular Formula

C6H10O4

Molecular Weight

146.142

IUPAC Name

[3-(hydroxymethyl)oxiran-2-yl]-(oxiran-2-yl)methanol

InChI

InChI=1S/C6H10O4/c7-1-3-6(10-3)5(8)4-2-9-4/h3-8H,1-2H2

InChI Key

YLCXEYPUYRBLSN-UHFFFAOYSA-N

SMILES

C1C(O1)C(C2C(O2)CO)O

Synonyms

D-Glucitol, 2,3:5,6-dianhydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The table below highlights key structural differences between D-Glucitol, 2,3:5,6-dianhydro-, and related dianhydro sugar alcohols:

Compound CAS No. Molecular Formula Ring Positions Substituents Key Features
D-Glucitol, 2,3:5,6-dianhydro- 124379-07-3 C₆H₁₀O₄ 2,3- and 5,6- None Bicyclic, two fused tetrahydrofuran rings
Isosorbide (1,4:3,6-dianhydro-D-glucitol) 652-67-5 C₆H₁₀O₄ 1,4- and 3,6- None Rigid bicyclic structure; industrial monomer
Dianhydrogalactitol 23261-20-3 C₆H₁₀O₈ 1,2- and 5,6- Two epoxide groups Anticancer agent (NSC 132313)
D-Glucitol diacetate (1,4:3,6-dianhydro-) 13042-38-1 C₁₀H₁₄O₆ 1,4- and 3,6- Two acetyl groups Enhanced lipophilicity; plasticizer

Key Observations :

  • Ring Positioning : The 2,3:5,6-dianhydro structure creates a distinct spatial arrangement compared to isosorbide (1,4:3,6-dianhydro), which is widely used in biodegradable polymers (e.g., polyesters) due to its rigidity and low toxicity .
  • Functional Groups : Dianhydrogalactitol (C₆H₁₀O₈) contains two epoxide groups, enabling alkylation reactions with DNA/RNA, a mechanism exploited in its role as an anticancer agent .
  • Derivatization : Acetylation (e.g., D-Glucitol diacetate) increases hydrophobicity, enhancing compatibility with organic matrices for plasticizer applications .

Physicochemical Properties

The following table compares critical physicochemical parameters:

Property D-Glucitol, 2,3:5,6-dianhydro- Isosorbide Dianhydrogalactitol D-Glucitol diacetate
Molecular Weight (g/mol) 146.14 146.14 198.14 230.21
Hydrogen Bond Donors 2 (estimated) 2 4 (epoxide oxygens) 0
Topological Polar Surface Area (Ų) ~94.8 (estimated) 77.4 ~120 (estimated) 94.8
Melting Point (°C) Not reported 60–65 Not reported Not reported
Solubility Likely polar solvents Low water solubility Moderate in DMSO Soluble in organics

Key Observations :

  • Hydrogen Bonding: The 2,3:5,6-dianhydro derivative likely retains two hydroxyl groups (as seen in analogs), contributing to moderate polarity and solubility in polar solvents like ethanol or acetone .
  • Polar Surface Area : Isosorbide’s lower TPSA (77.4 Ų) correlates with its use in hydrophobic polymer matrices, whereas the higher TPSA of dianhydrogalactitol (~120 Ų) may enhance interactions with biological targets .
D-Glucitol, 2,3:5,6-dianhydro- (9CI)
Isosorbide
  • Polymers : Used in polycarbonates and polyesters (e.g., Dupont’s "Sorona®") due to rigidity and biodegradability .
  • Pharmaceuticals: Intermediate in nitrate prodrugs (e.g., isosorbide mononitrate for angina) .
Dianhydrogalactitol
  • Anticancer Agent : Inhibits DNA replication via alkylation; clinical trials for glioblastoma and ovarian cancer .
D-Glucitol Diacetate
  • Plasticizers : Improves flexibility in cellulose acetate films and coatings .

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